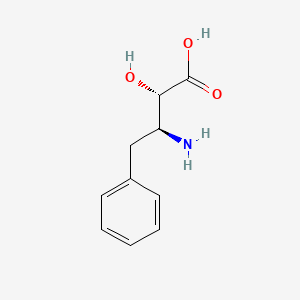

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid

Description

Historical Context and Discovery

The discovery and characterization of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid emerged from the broader investigation of amino acid derivatives and their biological significance in the mid-to-late 20th century. The compound was first synthesized and characterized as part of research into aminopeptidase inhibitors, particularly in the context of developing bestatin analogs. Bestatin itself was isolated from the culture filtrate of Streptomyces olivoreticuli MD976-C7, and its structure was elucidated to contain the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety. This discovery prompted extensive research into the stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid, leading to the systematic synthesis and evaluation of all possible diastereomers.

The historical development of synthetic methodologies for this compound class has evolved significantly since the initial discoveries. Early synthetic approaches relied heavily on resolution of racemic mixtures or derivatization of naturally occurring amino acids. The advancement of asymmetric synthesis techniques in the 1990s and 2000s provided more efficient routes to these stereochemically complex molecules. Patent literature from the European Patent Office documented comprehensive synthetic strategies for preparing optically active allophenylnorstatin derivatives, including the (2S,3S) configuration, through asymmetric hydrogenation and subsequent functional group transformations. These methodological advances established the compound as a versatile synthetic intermediate for pharmaceutical applications.

Recent developments in the field have focused on enzymatic approaches for synthesis, reflecting the growing emphasis on sustainable and environmentally benign chemical processes. The identification of novel amino acid hydroxylases and transaldolases has opened new pathways for the stereoselective synthesis of β-hydroxy-α-amino acids. These biotechnological approaches have demonstrated the potential for gram-scale production of stereochemically pure compounds, representing a significant advancement from traditional chemical synthesis methods. The evolution of synthetic strategies continues to drive research interest in this compound class, particularly as new biological activities and therapeutic applications are discovered.

Structural Classification as a β-Hydroxy-α-Amino Acid

This compound belongs to the important class of β-hydroxy-α-amino acids, characterized by the presence of both amino and hydroxyl functional groups in specific positional relationships. This structural classification distinguishes it from standard proteinogenic amino acids, which typically contain only an α-amino group and α-carboxyl group. The β-hydroxy-α-amino acid framework provides unique chemical reactivity and biological activity patterns that make these compounds valuable in medicinal chemistry and synthetic applications.

The structural features of this compound include an α-carboxylic acid group at position 1, an α-hydroxyl group at position 2, a β-amino group at position 3, and a phenylmethyl substituent at position 4. This arrangement creates a highly functionalized four-carbon chain with multiple reactive sites for further chemical modification. The presence of both amino and hydroxyl groups in adjacent positions provides opportunities for intramolecular hydrogen bonding and chelation with metal ions, contributing to the compound's biological activity profile. The phenyl substituent adds aromatic character and hydrophobic interactions that influence the compound's binding properties and pharmacological behavior.

| Structural Feature | Position | Functional Group | Chemical Significance |

|---|---|---|---|

| Carboxyl | C-1 | -COOH | Primary ionizable group, pH-dependent charge |

| Hydroxyl | C-2 | -OH | Hydrogen bonding, metal coordination |

| Amino | C-3 | -NH₂ | Secondary ionizable group, nucleophilic center |

| Phenylmethyl | C-4 | -CH₂Ph | Hydrophobic interactions, π-π stacking |

The classification as a β-hydroxy-α-amino acid places this compound within a broader family of non-proteinogenic amino acids that have gained increasing attention for their biological activities. These compounds often serve as intermediates in natural product biosynthesis and have been identified as components of various bioactive peptides and secondary metabolites. The β-hydroxy-α-amino acid motif is particularly prevalent in enzyme inhibitors, where the additional hydroxyl group can provide enhanced binding affinity through additional hydrogen bonding interactions with target proteins.

Stereochemical Configuration and Significance

The stereochemical designation (2S,3S) indicates the absolute configuration of the two chiral centers present in the molecule, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature. The notation specifically refers to the spatial arrangement of substituents around the carbon atoms at positions 2 and 3, with both centers exhibiting S configuration. This particular stereochemical arrangement is one of four possible diastereomers that can exist for this compound, each with distinct chemical and biological properties.

The significance of the (2S,3S) configuration extends beyond mere structural description to encompass important implications for biological activity and synthetic utility. Stereochemical configuration profoundly influences molecular recognition events, particularly in enzyme-substrate interactions and receptor binding. The (2S,3S) stereoisomer exhibits specific binding characteristics that distinguish it from its (2S,3R), (2R,3S), and (2R,3R) counterparts. Research has demonstrated that stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid can exhibit markedly different inhibitory activities against various enzymes, with the (2S,3S) configuration often showing unique selectivity profiles.

The stereochemical integrity of this compound is critical for its applications in pharmaceutical chemistry. Studies of bestatin and related aminopeptidase inhibitors have revealed that even subtle changes in stereochemical configuration can result in significant alterations in biological activity. The (2S,3S) configuration provides a specific three-dimensional arrangement that enables optimal interactions with target proteins through hydrogen bonding, electrostatic interactions, and hydrophobic contacts. This stereochemical specificity has made the compound valuable as a probe for understanding enzyme mechanisms and as a lead structure for drug development.

Synthetic approaches to achieve the desired (2S,3S) configuration have employed various strategies, including asymmetric catalysis, enzymatic resolution, and stereoselective synthesis from chiral starting materials. The development of reliable methods for stereocontrolled synthesis has been essential for advancing the pharmaceutical applications of this compound class. Modern synthetic approaches often achieve excellent stereoselectivity, with diastereomeric ratios exceeding 95:5 for the desired (2S,3S) product under optimized conditions.

Relationship to Phenylserine Family of Compounds

This compound shares structural and chemical relationships with the phenylserine family of compounds, particularly 3-phenylserine derivatives. These compounds are characterized by the presence of phenyl substituents in conjunction with serine-like structural motifs, creating a class of aromatic amino acid derivatives with unique properties. The relationship between these compound families provides insights into structure-activity relationships and synthetic strategies for related molecules.

The most direct structural relationship exists with 3-phenylserine, which has the molecular formula C₉H₁₁NO₃ and represents a shorter homolog of the title compound. Both compounds contain phenyl substituents and hydroxyl groups, but differ in the position of the amino group and the overall carbon chain length. 3-phenylserine exists as (2S)-2-amino-3-hydroxy-3-phenylpropanoic acid, with the phenyl group directly attached to the β-carbon bearing the hydroxyl group. In contrast, this compound has the phenyl group separated from the hydroxyl-bearing carbon by a methylene unit, creating distinct conformational and reactivity profiles.

The phenylserine family encompasses both L-threo and D-erythro configurations, with each stereoisomer exhibiting unique biological properties. L-threo-3-phenylserine has been identified as a metabolite in various biological systems and serves as a substrate for specific enzymes involved in amino acid metabolism. The structural similarity between phenylserine derivatives and this compound suggests potential shared biosynthetic pathways and metabolic relationships, although detailed comparative studies remain limited.

Research into the phenylserine family has revealed important structure-activity relationships that extend to related compounds like this compound. The presence of phenyl substituents generally enhances binding affinity for aromatic amino acid-recognizing enzymes and transport proteins, while the specific positioning of hydroxyl and amino groups determines selectivity and potency. These relationships have proven valuable for designing new compounds with improved pharmaceutical properties and for understanding the molecular basis of biological activity in this compound class.

Properties

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSJMFGYNFIFRK-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376142 | |

| Record name | (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62023-62-5 | |

| Record name | (αS,βS)-β-Amino-α-hydroxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62023-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanisms

- Protection: The amino group reacts with tert-butoxycarbonyl chloride in the presence of a base, forming a stable carbamate that prevents nucleophilic side reactions.

- Coupling: Carbodiimide reagents activate carboxyl groups to form O-acylisourea intermediates, which then react with the amino group to form amide bonds.

- Deprotection: Acidic cleavage of the Boc group regenerates the free amine without affecting stereochemistry.

Byproduct and Side Reaction Control

- Homobislactone Formation: Intramolecular cyclization can occur under acidic or high-temperature conditions, leading to byproducts.

- Mitigation Strategies:

- Conduct reactions at low temperatures (0–4°C).

- Use protecting groups to reduce nucleophilicity.

- Additives like hydroxybenzotriazole (HOBt) suppress racemization and side reactions.

Stereochemical Considerations and Impact on Preparation

- The (2S,3S) stereochemistry is critical for biological activity and is achieved through stereoselective synthesis or enzymatic resolution.

- Enantiomeric purity is maintained by:

- Using chiral starting materials.

- Employing asymmetric catalysis.

- Purification via recrystallization or chiral HPLC.

- Stereochemical variations (e.g., (2S,3R) or (2R,3S)) significantly affect enzyme binding and activity, necessitating precise control during synthesis.

Summary Table of Preparation Methods

| Method Type | Starting Material | Key Reagents | Advantages | Challenges | Typical Yield | Optical Purity |

|---|---|---|---|---|---|---|

| Chemical Synthesis | D-gulonic acid γ-lactone, phenylbutanoic acid derivatives | Boc-Cl, carbodiimides, bases | Well-established, scalable | Side reactions, racemization | 60–75% | ≥95% ee |

| Enzymatic Catalysis | Chiral precursors | Lipases, whole-cell enzymes | High selectivity, eco-friendly | Enzyme cost, substrate specificity | >80% | >98% ee |

| Protection/Deprotection Strategy | Amino acid intermediates | Boc-Cl, TFA | Prevents side reactions | Additional steps | Quantitative | Maintains stereochemistry |

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Bioactive Compounds

AHPBA serves as a crucial building block in the synthesis of various bioactive compounds. One notable application is its use in the synthesis of the protease inhibitor (-)-bestatin, which has shown efficacy against certain cancers and viral infections, including HIV. The chiral nature of AHPBA allows for the production of enantiomerically pure compounds essential for pharmaceutical applications .

Analgesic Properties

Research indicates that derivatives of AHPBA exhibit analgesic activity. Specifically, compounds derived from AHPBA have been explored for their potential in pain management therapies. The structure-activity relationship studies suggest that modifications to the AHPBA framework can enhance analgesic properties while minimizing side effects .

Biochemical Applications

Enzyme Inhibition

AHPBA has been studied for its role as an enzyme inhibitor. It has been shown to inhibit certain aminopeptidases, which are enzymes involved in protein metabolism. This inhibition can be beneficial in regulating metabolic pathways and has implications for treating metabolic disorders .

Neuroprotective Effects

Recent studies suggest that AHPBA may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could make it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's capacity to cross the blood-brain barrier enhances its potential therapeutic applications .

Mechanism of Action

The mechanism of action of (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(2S,3R)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid (Allophenylnorstatine, Apns)

- CAS Number : 62023-63-6 (hydrochloride form: 270062-89-0) .

- Key Differences : The (2S,3R) stereochemistry alters its biological activity compared to the (2S,3S) isomer.

- Applications: A critical intermediate for aminopeptidase-N inhibitors (e.g., Bestatin, Phebestin, Probestin) . Enhances Met⁵-enkephalin-induced analgesia by inhibiting enkephalinase .

- Synthesis: Efficient routes include organometallic catalysis and enzymatic methods .

(2R,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid

Functional Group Modifications

(2S,3S)-4-((4-Chlorophenyl)Amino)-2,3-Dihydroxy-4-Oxobutanoic Acid

- CAS Number : 46834-56-4 .

- Key Differences: Introduction of a 4-chlorophenylamino group and ketone at C4 modifies its reactivity and biological targets.

- Applications : Used in life sciences research, distinct from the parent compound’s enzyme inhibition roles .

(2R,4S)-2-Amino-4-Hydroxy-4-Phenylbutanoic Acid

- Structural Variation : Hydroxyl group at C4 instead of C2.

- Applications: Limited to specialized biochemical studies due to altered hydrogen-bonding capacity .

Research Findings and Implications

- Stereochemical Impact: The (2S,3R) isomer’s efficacy in enzyme inhibition (e.g., IC₅₀ values for aminopeptidase-N) is attributed to optimal spatial alignment with catalytic residues, a feature absent in the (2S,3S) variant .

- Therapeutic Potential: (2S,3R)-AHPA derivatives show promise in pain management by potentiating opioid peptides, whereas (2S,3S)-AHPA lacks analogous data .

- Commercial Viability : (2S,3S)-AHPA is priced lower (~$536.45/g) than its (2S,3R) counterpart, reflecting differences in demand and synthetic complexity .

Biological Activity

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, commonly referred to as AHPBA, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, particularly its role as an anti-HIV agent and its potential applications in pain management and neuroprotection.

Chemical Structure and Properties

AHPBA is characterized by its amino acid structure, which includes a phenyl group that contributes to its biological activity. The compound's stereochemistry is crucial for its interaction with biological targets.

Anti-HIV Activity

AHPBA has been identified as a potent inhibitor of HIV protease. In a study evaluating the compound's efficacy against HIV-1, it demonstrated a Ki value of 11 nM, indicating strong binding affinity to the protease enzyme. The IC90 value for AHPBA was 0.5 µM in acutely infected cells and showed even more potent activity (IC90 values of 0.03-0.25 µM) against clinical isolates from patients . This suggests that AHPBA could be a valuable component in the development of antiviral therapies.

The mechanism by which AHPBA exerts its anti-HIV effects involves the inhibition of the proteolytic processing of the viral polyprotein p55 into p17. This inhibition is critical as it prevents the maturation of the virus, thereby reducing viral load in infected cells .

Pain Management

Research indicates that AHPBA derivatives can enhance morphine analgesia by inhibiting enkephalinase, an enzyme that degrades enkephalins, which are endogenous pain-relieving peptides. In vivo studies have shown that these derivatives significantly increase the analgesic effects of morphine in rat models .

Table 1: Summary of Biological Activities

Case Study: Anti-HIV Efficacy

In an ex vivo study involving six patients with varying clinical statuses, AHPBA's effectiveness against clinical isolates was evaluated. Five out of six isolates showed significant sensitivity to AHPBA, reinforcing its potential as a therapeutic agent against HIV .

Case Study: Pain Management Enhancement

A study conducted on rats demonstrated that AHPBA derivatives significantly increased the analgesic effect of morphine. The correlation between enkephalinase inhibition and enhanced pain relief was established through various behavioral assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, and how is stereochemical integrity maintained?

- Methodological Answer : The compound is typically synthesized via chiral resolution or asymmetric catalysis. For example, methyl ester intermediates (e.g., methyl (2S,3S)-3-hydroxy-2-methylbutanoate) are hydrolyzed under controlled acidic or basic conditions to yield the final product. Stereochemical purity is verified using chiral HPLC or polarimetry, with NMR (e.g., H-NMR at 400 MHz) confirming structural assignments by matching splitting patterns and coupling constants to literature data .

Q. How is the compound characterized to confirm its stereochemistry and structural identity?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves absolute configuration.

- NMR spectroscopy : Proton environments (e.g., δ 1.21–1.27 ppm for methyl groups) and coupling constants distinguish diastereomers .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB under isocratic conditions (e.g., hexane:isopropanol 90:10) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) and ensure ventilation. Avoid dust formation to prevent inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Epoxide analogs (e.g., related Boc-protected compounds) require additional caution due to reactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives under varying reaction conditions?

- Methodological Answer : Conduct Design of Experiments (DoE) to test variables:

- Temperature : Elevated temperatures (40–60°C) may accelerate ester hydrolysis but risk racemization.

- Catalyst loading : Asymmetric catalysts (e.g., Jacobsen’s salen-Co) at 5–10 mol% improve enantiomeric excess (ee).

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack in ester hydrolysis .

Q. What strategies resolve discrepancies in NMR data for structurally similar analogs?

- Methodological Answer :

- Decoupling experiments : Suppress scalar coupling to clarify splitting patterns.

- 2D NMR (COSY, HSQC) : Assign proton-proton and proton-carbon correlations to resolve overlapping signals.

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal broadening .

Q. How do chromatographic conditions affect the separation of (2S,3S)-isomers from co-eluting impurities?

- Methodological Answer : Adjust mobile phase pH (e.g., 0.1% TFA in acetonitrile/water) to ionize acidic groups, improving resolution. Gradient elution (5–95% organic phase over 20 min) on C18 columns separates polar byproducts. For chiral separation, use cellulose-based columns with ethanol:hexane gradients .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC against target enzymes (e.g., proteases) using fluorogenic substrates.

- Cell viability assays : Test cytotoxicity in HEK293 or HepG2 cells via MTT/WST-1 protocols.

- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only samples to normalize background .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between synthetic batches?

- Methodological Answer :

Purity assessment : Quantify impurities (>0.1%) via LC-MS; trace metal contamination (e.g., Pd from catalysis) may skew results.

Stability testing : Monitor compound degradation under storage conditions (e.g., 4°C vs. −20°C) via accelerated stability studies (40°C/75% RH).

Biological replicates : Repeat assays in triplicate using independent batches to confirm reproducibility .

Q. Why might X-ray crystallography and NMR data conflict in stereochemical assignments?

- Methodological Answer :

- Crystal packing effects : Non-covalent interactions in the solid state may distort bond angles vs. solution-state NMR.

- Dynamic disorder : Rapid interconversion of conformers in solution may average NMR signals. Validate with computational methods (DFT) to compare energy-minimized structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.